

The AKT1 E17K Alteration in Cancer

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Compound Focus: PF-AKT400

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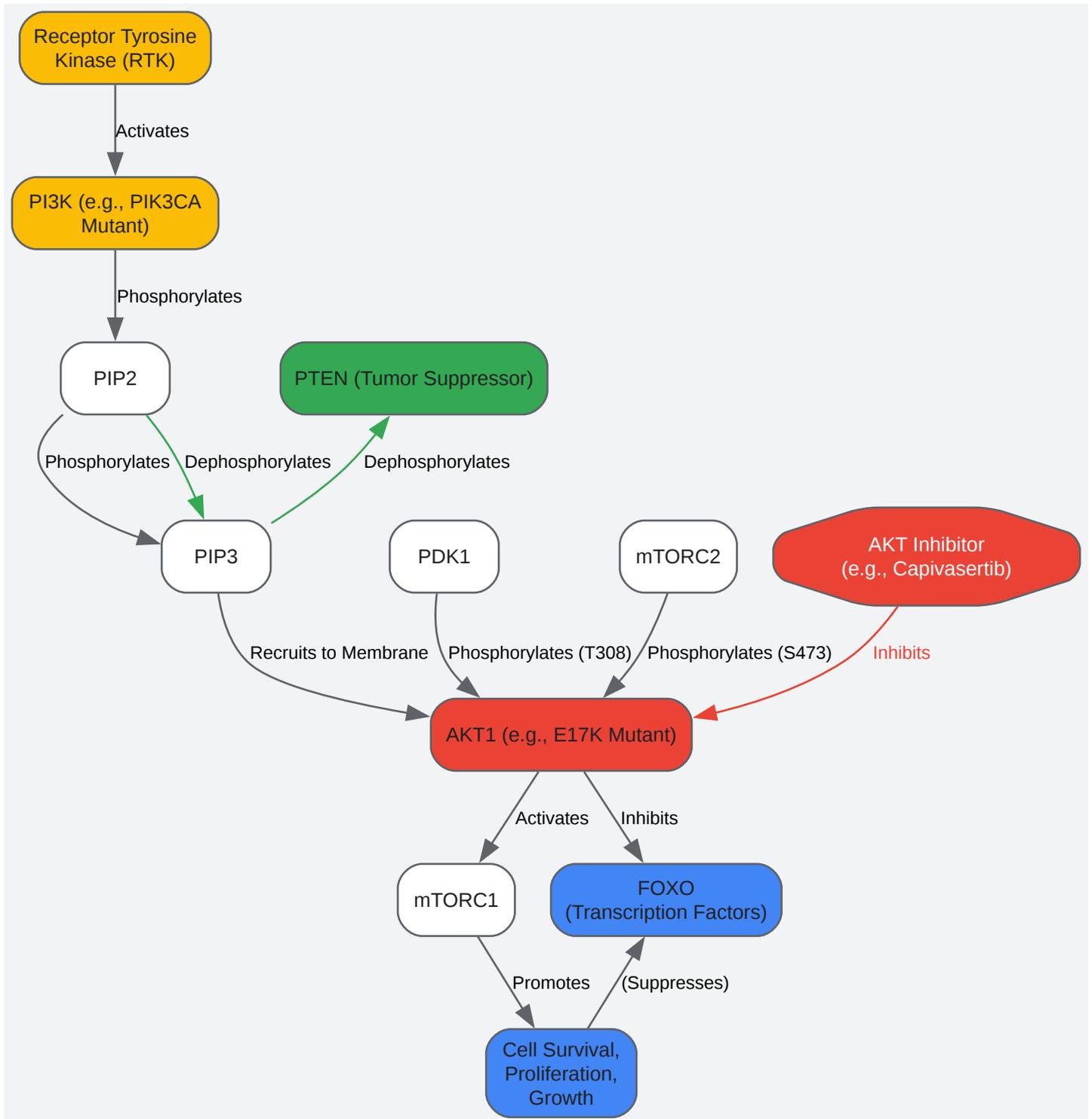
The **AKT1 E17K** mutation is a well-characterized, activating hotspot mutation found in several cancers, with the highest incidence observed in breast cancer [1]. This mutation occurs in the pleckstrin homology (PH) domain of the AKT1 protein, leading to its pathological localization to the plasma membrane and constitutive activation independent of upstream signals [1]. This results in hyperactivation of the AKT signaling pathway, driving tumorigenesis.

The table below summarizes key characteristics of the AKT1 E17K mutation based on the analyses of over 600 breast cancer tumor samples [1]:

Feature	Description
Prevalence in Breast Cancer	6.3% (overall) [1]
Mutation Type	Single hotspot point mutation (c.G49A) causing a glutamic acid to lysine substitution at position 17 [1]
Biological Consequence	Constitutive activation of the AKT1 kinase, leading to increased phosphorylation of downstream molecules [1]
Association with Tumor Grade	Frequency lower in grade 3 (1.9%) vs. grade 1 (11.1%) or grade 2 (6.0%) disease [1]
Common Co-alterations	Often co-occurs with other driver gene mutations, but can also be the sole known driver [1]

AKT1 in the PI3K/AKT/mTOR Pathway and Its Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling axis that regulates cell survival, proliferation, and metabolism. It is one of the most frequently dysregulated pathways in human cancer [2]. The following diagram illustrates the core components of this pathway and the mechanism of action for AKT inhibitors like capivasertib.



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The pathway is negatively regulated by **PTEN**, which dephosphorylates PIP3 back to PIP2 [2]. Genomic alterations in **PIK3CA** (activating), **AKT1** (activating, e.g., E17K), and **PTEN** (inactivating) are common oncogenic drivers that lead to hyperactivation of this pathway [3].

Clinical Evidence for AKT Inhibitors

While **PF-AKT400** was not featured in the available data, strong clinical evidence supports targeting the AKT pathway. **Capivasertib** is an FDA-approved, potent pan-AKT inhibitor that effectively blocks the pathway [4].

The table below summarizes key efficacy data from a meta-analysis of randomized controlled trials for AKT inhibitors (primarily capivasertib and ipatasertib) in advanced breast cancer [4]:

Population	Progression-Free Survival (PFS) Hazard Ratio (HR)	Overall Survival (OS) Hazard Ratio (HR)
All Patients	0.68 (95% CI: 0.55-0.84; P<0.001) [4]	0.75 (95% CI: 0.58-0.96; P=0.022) [4]
PIK3CA/AKT1/PTEN-Altered	0.58 (95% CI: 0.41-0.81; P=0.001) [4]	0.69 (95% CI: 0.49-0.98; P=0.040) [4]

This data demonstrates that adding an AKT inhibitor to standard therapy significantly improves PFS and OS, with the greatest benefit observed in patients whose tumors harbor alterations in the pathway, such as the AKT1 E17K mutation [4].

Considerations for Research and Development

For your comparison guide aimed at professionals, the following points are critical:

- **Beyond Genomics:** A key insight is that genomic alterations are not perfect predictors of pathway activity. A real-world study found that **AKT phosphorylation levels were high in 76.9% of tumors that were wild-type for the PIK3CA/AKT/PTEN genes** [5]. Furthermore, high phosphorylation of the downstream protein p70S6 Kinase was a better predictor of resistance to CDK4/6 inhibitor therapy than mutational status alone [5]. This suggests that functional proteomic data should be incorporated alongside genomic data for a complete understanding of pathway activation.
- **Preclinical Models:** The provided literature supports the use of **BEAMing digital PCR** and **targeted next-generation sequencing** for sensitive detection of the AKT1 E17K mutation in both tumor tissue and circulating tumor DNA (ctDNA), the latter being particularly relevant for advanced disease [1]. In

vitro, knocking down AKT1 with siRNA or inhibiting it pharmacologically leads to transcriptomic changes and suppresses growth and survival in breast cancer cell lines [6].

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